molecular formula C10H13N5 B6634257 N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine

N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine

Cat. No. B6634257
M. Wt: 203.24 g/mol
InChI Key: HVQYPDKPWZURTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazole derivative that has been synthesized using various methods. This compound has shown potential in various applications, including scientific research, due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine involves the interaction with various cellular components, including DNA and proteins. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage, inhibit cell cycle progression, and inhibit the activity of various enzymes. It has also been shown to have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its potential toxicity and limited availability.

Future Directions

There are several future directions for the study of N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine. These include further studies on its mechanism of action, its potential as an anti-cancer agent, and its potential as a fluorescent probe. Additionally, further studies are needed to explore its potential in other areas, such as neuroprotection and as a ligand for metal complexes.

Synthesis Methods

The synthesis of N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine involves the reaction of 4-chloromethyl-1-methylpyrazole with 1-ethenylpyrazole in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using various techniques.

Scientific Research Applications

N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine has been extensively studied for its potential in scientific research. It has been shown to have various applications, including as a ligand for metal complexes, as a fluorescent probe, and as a potential anti-cancer agent.

properties

IUPAC Name

N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-3-15-7-9(5-13-15)4-11-10-6-12-14(2)8-10/h3,5-8,11H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQYPDKPWZURTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NCC2=CN(N=C2)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine

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